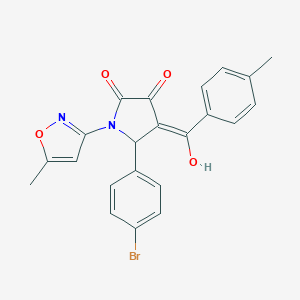![molecular formula C25H30N2O5 B265525 1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265525.png)
1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as DMHP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMHP belongs to the class of compounds known as designer drugs, which are synthesized to mimic the effects of illicit substances while avoiding legal restrictions.
Wirkmechanismus
DMHP acts by binding to the sigma-1 receptor and modulating its activity. This results in the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. DMHP also inhibits the reuptake of dopamine by binding to the dopamine transporter, leading to an increase in extracellular dopamine levels.
Biochemical and Physiological Effects:
DMHP has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity in rats, as well as induce hyperthermia and convulsions at high doses. DMHP has also been shown to increase dopamine levels in the brain, which may contribute to its effects on behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMHP in lab experiments is its potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is its potential toxicity, as high doses of DMHP have been shown to induce convulsions and hyperthermia in animals.
Zukünftige Richtungen
There are several potential future directions for research on DMHP. One area of interest is its potential as a therapeutic agent for various neurological disorders, such as Parkinson's disease and depression. Another area of research is the development of more selective sigma-1 receptor agonists that can be used to study the role of this receptor in greater detail. Additionally, further studies are needed to determine the long-term effects of DMHP on behavior and cognition.
Synthesemethoden
DMHP is synthesized using a multi-step process involving the condensation of 3-(dimethylamino)propylamine with 4-ethoxybenzoyl chloride, followed by the addition of 3-methoxybenzoyl chloride. The resulting product is then subjected to a reductive amination reaction to yield DMHP.
Wissenschaftliche Forschungsanwendungen
DMHP has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent agonist of the sigma-1 receptor, a protein that is involved in modulating the release of neurotransmitters and regulating cellular signaling pathways. DMHP has also been shown to have an affinity for the dopamine transporter, which plays a critical role in the regulation of dopamine levels in the brain.
Eigenschaften
Molekularformel |
C25H30N2O5 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H30N2O5/c1-5-32-19-12-10-17(11-13-19)22-21(23(28)18-8-6-9-20(16-18)31-4)24(29)25(30)27(22)15-7-14-26(2)3/h6,8-13,16,22,28H,5,7,14-15H2,1-4H3/b23-21+ |
InChI-Schlüssel |
FPEZWCBRLDVMHM-XTQSDGFTSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\[O-])/C(=O)C(=O)N2CCC[NH+](C)C |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCCN(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)[O-])C(=O)C(=O)N2CCC[NH+](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265442.png)
![(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265444.png)

![methyl 4-[(3E)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265458.png)

![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265465.png)
![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265466.png)






![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265484.png)